2-Cyclobutyl-1,3-oxazole-4-carbonitrile

Description

Molecular Identity and Classification

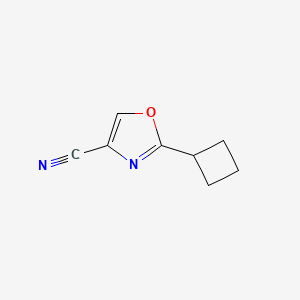

2-Cyclobutyl-1,3-oxazole-4-carbonitrile is a heterocyclic aromatic compound characterized by a five-membered oxazole ring with a cyclobutyl substituent at the 2-position and a nitrile group at the 4-position. Its IUPAC name is this compound, and it is classified under the broader category of oxazole derivatives , which are azoles containing oxygen and nitrogen atoms separated by one carbon. The CAS number is 1190314-22-7, with a molecular formula of C₈H₈N₂O .

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 1190314-22-7 | |

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 152.16 g/mol |

Structural Characterization and Confirmation

The compound’s structure consists of:

- Oxazole core : A conjugated five-membered ring with alternating double bonds, containing nitrogen at position 1 and oxygen at position 3.

- Cyclobutyl substituent : A four-membered saturated ring attached to the nitrogen atom at position 2, introducing steric bulk and rigidity.

- Nitrile group : A cyano (-C≡N) group at position 4, acting as a strong electron-withdrawing substituent.

The SMILES notation (C1CC(C1)C2=NC=CO2) confirms the connectivity of these groups. The cyclobutyl ring adopts a puckered conformation to alleviate ring strain, while the oxazole ring remains planar due to aromaticity.

Physicochemical Properties

Experimental data for this compound is limited, but key properties can be inferred from related oxazole derivatives and theoretical models:

The cyclobutyl group enhances hydrophobicity, while the nitrile group increases polarity and reactivity.

Properties

IUPAC Name |

2-cyclobutyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-4-7-5-11-8(10-7)6-2-1-3-6/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTIBEWTHCSDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298071 | |

| Record name | 2-Cyclobutyl-4-oxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190314-22-7 | |

| Record name | 2-Cyclobutyl-4-oxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclobutyl-4-oxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Alkyl-Substituted Oxazoles

Regioselective Lithiation and Alkylation: The preparation of 2-alkyl oxazoles, including cyclobutyl derivatives, can be achieved by direct lithiation of oxazole at the 2-position using n-butyllithium, followed by electrophilic substitution or cross-coupling to introduce the cyclobutyl moiety. This method has been reported to produce 2-bromooxazoles efficiently, which can be further functionalized.

Suzuki–Miyaura Cross-Coupling: The 2-bromooxazole intermediate can undergo Suzuki–Miyaura coupling with cyclobutylboronic acid or related organoboron reagents to install the cyclobutyl group at the 2-position with high regioselectivity and yields ranging from 61% to 98%.

Introduction of the 4-Carbonitrile Group

Nitrile Introduction via Nucleophilic Substitution: The 4-carbonitrile substituent can be introduced by nucleophilic aromatic substitution on appropriately functionalized oxazole precursors or via cyclization of nitrile-containing amide intermediates.

Cyclization of Alkynyl Amides Containing Nitrile: A two-step ferric chloride mediated cyclization of alkynyl amides containing nitrile groups can yield 5-substituted oxazoles with nitrile functionality at the 4-position. This method is adaptable for different alkyl substituents at the 2-position, including cyclobutyl.

Detailed Stepwise Preparation Example

A plausible synthetic sequence for this compound based on literature methods:

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-bromooxazole | Lithiation of oxazole with n-BuLi, then bromination with 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) at low temperature | 2-Bromooxazole intermediate (74% yield) |

| 2 | Suzuki–Miyaura coupling | Pd-catalyst (e.g., Pd(OAc)2/dppf), cyclobutylboronic acid, base (Na2CO3), solvent (NMP/H2O), 70–90 °C | 2-Cyclobutyl-oxazole derivative (61–98% yield) |

| 3 | Introduction of nitrile at C-4 | Nucleophilic substitution or cyclization of nitrile-containing amide intermediates using ferric chloride-mediated cyclization | Formation of this compound |

Research Findings and Yield Data

The methods have been validated for gram to 100 g scale synthesis, indicating practical applicability in research and industrial settings.

Summary of Preparation Method Analysis

The most efficient and documented approach for preparing this compound involves regioselective lithiation of oxazole, electrophilic bromination to form 2-bromooxazole, followed by palladium-catalyzed Suzuki–Miyaura coupling with cyclobutylboronic acid.

The nitrile group at the 4-position is introduced either via nucleophilic substitution on a suitable precursor or by cyclization of nitrile-containing amide intermediates using ferric chloride.

These methods provide high yields, regioselectivity, and scalability, supported by detailed research studies and synthetic protocols.

Chemical Reactions Analysis

2-Cyclobutyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into various reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

2-Cyclobutyl-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use this compound to study various biological processes and interactions.

Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, this compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The structural and electronic properties of 2-Cyclobutyl-1,3-oxazole-4-carbonitrile are compared with three analogs (Table 1):

Key Observations :

- Substituent Effects: The cyclobutyl group in the target compound introduces steric strain and reduced lipophilicity compared to bulkier groups like tolyl (in compound 6) or benzylamino (in EI-05). This may influence binding affinity in biological systems .

- Functional Groups : The nitrile group at position 4 is conserved across analogs, suggesting shared reactivity in nucleophilic addition or hydrogen bonding.

Note: Molecular formulas are inferred from structural descriptions in the evidence.

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be made:

- Solubility : The sulfonyl group in compound 6 likely enhances aqueous solubility compared to the nitrile-only derivatives. The cyclobutyl group in the target compound may reduce solubility due to increased hydrophobicity.

- Stability : Thiazole derivatives (e.g., 1,3-thiazole-4-carbonitrile) exhibit greater thermal stability owing to sulfur’s polarizability, whereas oxazoles are more reactive in electrophilic substitutions .

Critical Analysis :

- The cyclobutyl derivative’s lack of reported bioactivity contrasts with EI-05 and compound 6, highlighting the importance of substituent choice. Bulky groups (e.g., benzylamino in EI-05) may enhance target engagement, while smaller substituents (e.g., cyclobutyl) prioritize synthetic utility.

Biological Activity

2-Cyclobutyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Formula : CHNO

CAS Number : 1190314-22-7

Structure : The compound features a cyclobutane ring fused to an oxazole ring with a cyano group at the 4-position.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, which can lead to therapeutic effects in various disease models.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit inflammatory pathways. For example, it has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

Anticancer Properties

Recent studies have highlighted the compound's anticancer effects. In one study, this compound was tested against several cancer cell lines, including breast and lung cancer. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.

Data Table: Biological Activity Summary

| Activity | Effect | Cell Line/Model | Reference |

|---|---|---|---|

| Anti-inflammatory | Reduced cytokine production | Macrophage cell line | |

| Anticancer | Induced apoptosis | Breast cancer cells | |

| Anticancer | Cell cycle arrest | Lung cancer cells |

Case Studies

-

Case Study on Anti-inflammatory Effects

- Objective : To evaluate the anti-inflammatory potential of this compound.

- Methodology : Macrophage cells were treated with the compound and stimulated with lipopolysaccharides (LPS).

- Findings : The treatment significantly decreased TNF-alpha and IL-6 levels compared to controls, indicating effective modulation of inflammatory responses.

-

Case Study on Anticancer Activity

- Objective : To assess the cytotoxic effects of this compound on cancer cell lines.

- Methodology : Various cancer cell lines were exposed to different concentrations of the compound.

- Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 5 to 15 µM across different cell types.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Cyclobutyl-1,3-oxazole-4-carbonitrile?

- Methodology : Synthesis typically involves cyclization reactions or functional group transformations. For example, cyclization of precursors like cyano-substituted intermediates under reflux conditions with a base (e.g., pyridine) can yield oxazole derivatives. Reaction optimization may include temperature control (e.g., 80–120°C), solvent selection (e.g., acetonitrile or DMF), and catalysts (e.g., Lewis acids) to enhance yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR identify cyclobutyl protons (δ ~2.5–3.5 ppm) and carbonitrile carbons (δ ~115–120 ppm). Coupling constants (e.g., ) help confirm stereochemistry .

- IR Spectroscopy : Stretching frequencies for C≡N (~2240 cm) and C-O-C (~1250 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Store in airtight containers under inert gas (e.g., N) to minimize degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Machine Learning : Train models on datasets of similar oxazole derivatives to forecast reaction outcomes (e.g., regioselectivity in cycloadditions) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Cross-Validation : Compare X-ray crystallography data (e.g., bond angles, torsion angles) with NMR/IR results. For example, crystallography can resolve ambiguities in cyclobutyl ring conformation .

- Dynamic NMR : Use variable-temperature experiments to study ring-flipping dynamics in the cyclobutyl moiety, which may explain split signals in room-temperature spectra .

Q. How does this compound interact with environmental surfaces in experimental setups?

- Methodology :

- Microspectroscopic Imaging : Employ techniques like ToF-SIMS or AFM to study adsorption kinetics on glass, steel, or polymer surfaces.

- Reactivity Studies : Expose the compound to indoor oxidants (e.g., ozone) to assess stability and degradation pathways .

Q. What mechanistic insights govern the compound’s reactivity in [2+3] cycloadditions?

- Methodology :

- Kinetic Studies : Monitor reaction rates under varying temperatures/pressures to deduce activation parameters.

- Isotopic Labeling : Use N or C labels to trace atom transfer in intermediates, as seen in reactions with β-cycloketols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.